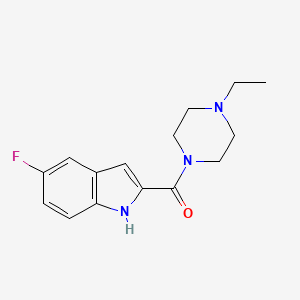
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with an ethyl group and an indole ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone typically involves the reaction of 4-ethylpiperazine with 5-fluoroindole-2-carboxylic acid. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-ethylpiperazin-1-yl)-(2-fluoro-1H-indol-2-yl)methanone
- (4-ethylpiperazin-1-yl)-(5-chloro-1H-indol-2-yl)methanone
- (4-ethylpiperazin-1-yl)-(5-bromo-1H-indol-2-yl)methanone
Uniqueness
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone is unique due to the presence of both the ethylpiperazine and fluorinated indole moieties. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable candidate for further research and development.
Properties
CAS No. |
902305-11-7 |
|---|---|
Molecular Formula |
C15H18FN3O |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C15H18FN3O/c1-2-18-5-7-19(8-6-18)15(20)14-10-11-9-12(16)3-4-13(11)17-14/h3-4,9-10,17H,2,5-8H2,1H3 |
InChI Key |
NFFFSCCYVBXGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















